molecular formula C25H20ClNO5 B11645710 1-(3-chlorophenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-chlorophenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11645710
M. Wt: 449.9 g/mol
InChI Key: QVBCIMMCPPVYJW-XTQSDGFTSA-N
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Description

4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, chlorophenyl, dimethoxyphenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzoyl, chlorophenyl, and dimethoxyphenyl groups are introduced through various substitution reactions, often involving Friedel-Crafts acylation and halogenation.

    Hydroxylation: The hydroxyl group is typically introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-1-(3-CHLOROPHENYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares structural similarities with other pyrrole derivatives and compounds containing benzoyl, chlorophenyl, and dimethoxyphenyl groups.

Uniqueness

    Structural Complexity: The combination of multiple functional groups in a single molecule makes it unique.

    Its diverse applications in various fields of research highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

(4E)-1-(3-chlorophenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20ClNO5/c1-31-18-11-12-19(20(14-18)32-2)22-21(23(28)15-7-4-3-5-8-15)24(29)25(30)27(22)17-10-6-9-16(26)13-17/h3-14,22,28H,1-2H3/b23-21+

InChI Key

QVBCIMMCPPVYJW-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=CC=C4)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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